molecular formula C24H23N5O4 B2434480 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942009-36-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2434480
CAS No.: 942009-36-1
M. Wt: 445.479
InChI Key: BEDYDBSHMRWYHT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-14-4-6-19(15(2)8-14)29-23-18(11-26-29)16(3)27-28(24(23)31)12-22(30)25-10-17-5-7-20-21(9-17)33-13-32-20/h4-9,11H,10,12-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDYDBSHMRWYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyridazine core. Its molecular formula is C23H24N4O3C_{23}H_{24}N_4O_3, with a molecular weight of approximately 420.46 g/mol.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies against various cancer cell lines. The following sections summarize key findings regarding its anticancer effects.

In Vitro Studies

A series of studies have assessed the compound's cytotoxic effects on several human cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-72.06 ± 0.09Induces apoptosis and cell cycle arrest
HeLa2.07 ± 0.88Induces apoptosis and G2/M phase arrest
A5493.52 ± 0.49Induces apoptosis

The compound demonstrated significant growth inhibition across these cell lines with IC50 values generally below 5 µM, indicating potent anticancer properties .

The mechanism by which this compound exerts its effects appears to involve:

  • Apoptosis Induction : Morphological analyses revealed that treated cells exhibited characteristics of apoptosis, such as chromatin condensation and nuclear fragmentation.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that the compound caused G2/M phase arrest in HeLa cells, suggesting interference with cellular division processes .

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy of this compound:

  • Study on MCF-7 Cells : A recent study reported that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 2.06 µM. The study further detailed that the compound induced apoptosis through intrinsic pathways involving caspase activation .
  • HeLa Cell Line Analysis : Another investigation highlighted that treatment with the compound led to substantial apoptosis in HeLa cells, confirming its potential as an effective therapeutic agent against cervical cancer .
  • A549 Lung Cancer Study : The compound's activity against A549 lung cancer cells was also documented, showing promising results in reducing cell viability and inducing apoptotic pathways .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step pathways, typically starting with coupling reactions between the pyrazolo[3,4-d]pyridazinone core and substituted acetamide precursors. Key steps include:

  • Amide bond formation : Use of coupling agents like EDC/HOBt under anhydrous conditions (DMF or dichloromethane) .
  • Ring closure : Controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Critical parameters include solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., Pd for cross-coupling) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.0 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .
  • FT-IR : Validate functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored using analogues of this compound?

  • Derivative synthesis : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) substituents to assess kinase inhibition trends .
  • Bioactivity assays : Compare IC₅₀ values in enzyme inhibition (e.g., EGFR kinase) and cellular models (e.g., anti-proliferation in cancer lines) .
  • Computational docking : Map binding interactions using PyMol or AutoDock to prioritize high-affinity analogues .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., overexpression of efflux pumps). Mitigation strategies:

  • Standardized protocols : Use uniform cell lines (e.g., HEK293 for transfection) and control for ATP levels .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify confounding metabolism .

Q. What computational strategies are effective in predicting target engagement and pharmacokinetics?

  • Molecular dynamics simulations : Simulate ligand-receptor binding stability (e.g., with GROMACS) to assess residence time .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (target <5 for oral bioavailability) and hERG liability .
  • QSAR modeling : Train models on datasets of similar pyrazolo-pyridazines to predict solubility and permeability .

Q. What methodologies optimize pharmacokinetic properties without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .
  • Lipophilicity adjustment : Replace the benzo[d][1,3]dioxole with a polar isostere (e.g., tetrahydrofuran) to reduce logP .
  • Plasma protein binding assays : Use equilibrium dialysis to guide structural tweaks for improved free fraction .

Q. How can reaction mechanisms for key synthetic steps (e.g., pyridazinone formation) be elucidated?

  • Kinetic studies : Monitor intermediate formation via in-situ IR or LC-MS to identify rate-limiting steps .
  • Isotope labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen sources in cyclization reactions .

Q. What experimental design (DoE) approaches improve synthesis scalability and yield?

  • Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to optimize yield and minimize impurities .
  • Response surface methodology : Model nonlinear interactions (e.g., solvent polarity vs. reaction time) for robust process control .
  • Continuous-flow chemistry : Implement microreactors for exothermic steps (e.g., cyclopropane introduction) to enhance safety and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.